REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[NH:9].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[N:18]=[C:19]=[O:20]>O1CCCC1>[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[N:9][C:19]([NH:18][C:12]1[C:11]([CH3:10])=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:17])=[O:20]
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Name
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|
Quantity
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6.35 g
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Type
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reactant
|
Smiles
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CN1C(N(C(C1)=O)C)=N
|
Name
|
|
Quantity
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7.25 g
|
Type
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reactant
|
Smiles
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CC1=C(C(=CC=C1)C)N=C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by refluxing it for thirty minutes
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated in vacuo
|
Type
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CUSTOM
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Details
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to give a solid, which
|
Type
|
CUSTOM
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Details
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is crystallized from tetrahydrofuran-ether
|
Type
|
CUSTOM
|
Details
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Two more recrystallizations from the same solvent mixture
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C1)=O)C)=NC(=O)NC1=C(C=CC=C1C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |